
Dimethyl 3,3'-thiobis(2-methylpropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,3’-thiobis(2-methylpropionate) is an organic compound with the molecular formula C10H18O4S. It is a sulfur-containing ester that is used as a building block in organic synthesis. The compound is characterized by the presence of two ester groups and a sulfur atom, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3,3’-thiobis(2-methylpropionate) can be synthesized through various methods. One common synthetic route involves the reaction of 3,3’-thiobis(2-methylpropionic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of Dimethyl 3,3’-thiobis(2-methylpropionate) often involves large-scale esterification processes. The raw materials, including 3,3’-thiobis(2-methylpropionic acid) and methanol, are mixed in large reactors. Catalysts such as sulfuric acid or p-toluenesulfonic acid are added to accelerate the reaction. The mixture is heated to promote esterification, and the product is subsequently separated and purified using techniques like distillation and crystallization.
化学反应分析
Types of Reactions
Dimethyl 3,3’-thiobis(2-methylpropionate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Dimethyl 3,3’-thiobis(2-methylpropionate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Industry: The compound is used in the production of polymers and other materials where sulfur functionalities are desired.
作用机制
The mechanism of action of Dimethyl 3,3’-thiobis(2-methylpropionate) depends on the specific chemical reactions it undergoes. In general, the sulfur atom can participate in various chemical transformations, such as oxidation and substitution, which can alter the compound’s reactivity and properties. The ester groups can also undergo hydrolysis or reduction, leading to the formation of different products.
相似化合物的比较
Similar Compounds
Dimethyl 3,3’-thiodipropionate: Similar in structure but with different alkyl groups.
Dimethyl 3,3’-thiodipropanoate: Another sulfur-containing ester with a different carbon chain length.
Uniqueness
Dimethyl 3,3’-thiobis(2-methylpropionate) is unique due to its specific combination of ester and sulfur functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
CAS 编号 |
72259-19-9 |
|---|---|
分子式 |
C10H18O4S |
分子量 |
234.31 g/mol |
IUPAC 名称 |
methyl 3-(3-methoxy-2-methyl-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-7(9(11)13-3)5-15-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 |
InChI 键 |
CMQPKQNBMBISIV-UHFFFAOYSA-N |
规范 SMILES |
CC(CSCC(C)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


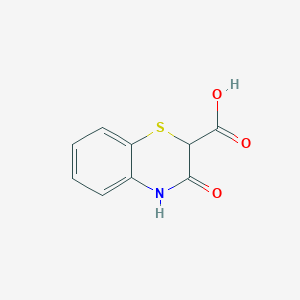

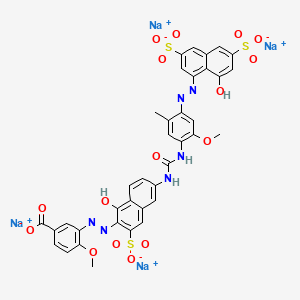
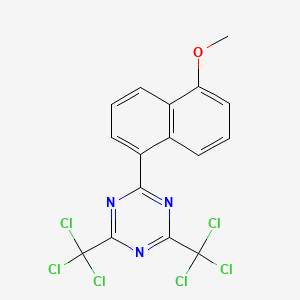
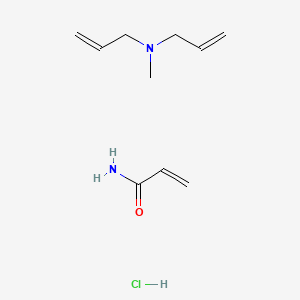
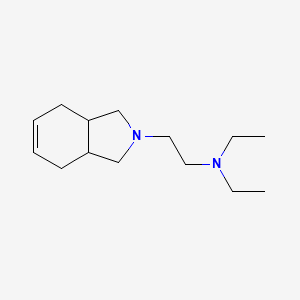

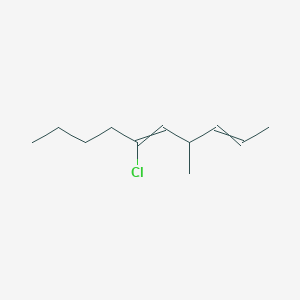
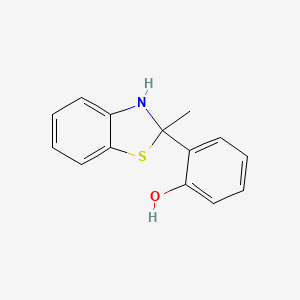
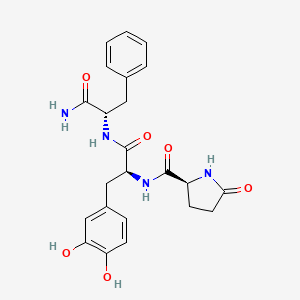
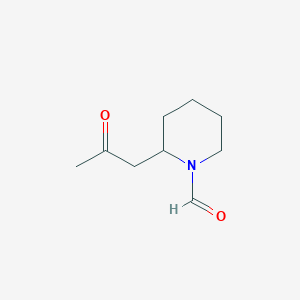
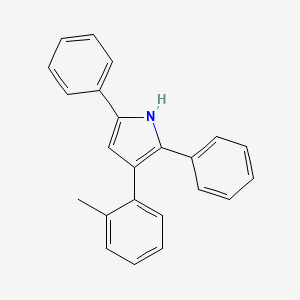
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
